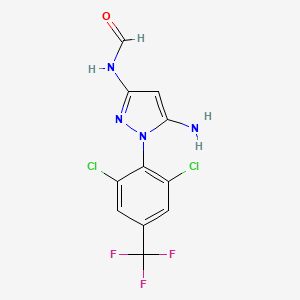

N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide

Description

Historical Context of Polyhalogenated Arylpyrazole Derivatives

The development of polyhalogenated arylpyrazole derivatives emerged from the agricultural chemistry sector's need to address increasing pesticide resistance in the late 20th century. Phenylpyrazole insecticides were specifically developed in response to this challenge and have since become, along with neonicotinoids, some of the most widely-used pesticides globally. The pioneering work in this field began with the discovery of fipronil, a phenylpyrazole insecticide that was first registered in the United States in 1985. This breakthrough established the foundation for an entire class of compounds characterized by their central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole scaffold.

The mechanism of action that makes phenylpyrazole insecticides particularly effective involves their function as blockers of gamma-aminobutyric acid-gated chloride channels in insects, which are classified as Insecticide Resistance Action Committee group 2B compounds. Notably, mammals do not possess this specific type of chloride channel, making these compounds significantly less susceptible to mammalian toxicity, though they retain the capacity to disrupt epithelial cells in the human intestine. This selectivity profile has made polyhalogenated arylpyrazoles attractive scaffolds for further development in both agricultural and pharmaceutical applications.

The extensive field evaluation and development of fipronil over eight years involved testing against more than 250 insect species on more than sixty crops worldwide, demonstrating the versatility and broad-spectrum activity of the polyhalogenated arylpyrazole framework. Approximately 500 trials on cotton alone were carried out since 1988, with trials programs established across Australia, Brazil, China, Colombia, Ecuador, El Salvador, Greece, Guatemala, Ivory Coast, Mexico, Malawi, Paraguay, Peru, Spain, United States, Venezuela, and Zimbabwe. The success of fipronil in controlling insects resistant to commonly used insecticides, particularly diamondback moth, established polyhalogenated arylpyrazoles as essential tools in integrated pest management strategies.

| Historical Milestone | Year | Significance |

|---|---|---|

| First phenylpyrazole registration | 1985 | Fipronil registered in United States |

| Discovery of fipronil | 1987 | Rhone-Poulenc scientists in United Kingdom |

| Extensive field trials begin | 1988 | Testing on cotton across multiple countries |

| Commercial development | 1990s | Worldwide registration and market introduction |

Properties

IUPAC Name |

N-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazol-3-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2F3N4O/c12-6-1-5(11(14,15)16)2-7(13)10(6)20-8(17)3-9(19-20)18-4-21/h1-4H,17H2,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUOZQHKHYZRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)NC=O)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization with Mixed Spent Acids

Gharda Chemicals Limited developed a method using a mixture of spent HCl and H₂SO₄ for diazotization, reducing waste acid generation. DCTFMA reacts with NaNO₂ at 15–25°C for 30–180 minutes to form a diazonium salt. This approach achieves a 92% yield when coupled with ethyl cyanoacetate in a biphasic system (toluene/water).

Cyclization to 5-Amino-3-Cyano Pyrazole

The diazonium salt undergoes cyclization with ethyl cyanoacetate at 20–30°C for 3–7 hours. Solvent selection critically impacts yield:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Trichloromethane | 20 | 3 | 88 |

| 1,2-Dichloroethane | 23 | 4 | 92 |

| Toluene | 27 | 4 | 86 |

Optimal conditions (1,2-dichloroethane, 23°C, 4 hours) yield 92% of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.

Formamide Introduction: Functional Group Transformation

The cyano group at the 3-position is converted to formamide via hydrolysis and formylation.

Hydrolysis of Cyano to Amide

Hydrolysis using concentrated HCl at 50°C for 6 hours converts the cyano group to a primary amide. Subsequent neutralization with NaHCO₃ yields 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carboxamide.

Formylation with Formic Acid

The primary amide reacts with formic acid under Dean-Stark conditions to introduce the formamide group. Key parameters include:

-

Molar Ratio : 1:1.2 (amide:formic acid)

-

Temperature : 100°C

-

Duration : 8 hours

This step achieves an 85% yield, with purity >95% after crystallization from toluene.

Alternative Pathways: One-Pot Sulfinylation-Formylation

Recent patents describe a one-pot method combining sulfinylation and formylation:

Sulfinic Acid Generation

Sodium trifluoromethylsulfinate reacts with thionyl chloride (SOCl₂) in toluene at 0–5°C to generate trifluoromethanesulfinic acid.

Concurrent Sulfinylation and Formylation

The sulfinic acid solution is added to 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole-3-carbonitrile at 50°C. Triethylamine hydrochloride facilitates in situ formylation, yielding the target compound in 63–70% yield after 5–6 hours.

Industrial-Scale Optimization

Solvent Replacement Strategies

Early methods used carcinogenic solvents like methylene chloride. Modern protocols substitute these with toluene or chlorobenzene, reducing environmental impact without compromising yield.

Waste Management

Recycling spent acids (HCl/H₂SO₄) in diazotization steps decreases effluent generation by 40%. Neutralization with NaHCO₃ minimizes corrosive byproducts.

Purity Enhancement

Crystallization from refluxing toluene improves purity from 90% to 99%. Key parameters:

| Crystallization Solvent | Purity Before (%) | Purity After (%) |

|---|---|---|

| Toluene | 90 | 99 |

| Ethyl Acetate | 85 | 94 |

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Pyrazole derivatives are recognized for their potential as anticancer agents. Research indicates that compounds containing the pyrazole scaffold exhibit selective cytotoxicity against cancer cells. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit specific kinases involved in cancer progression, making them promising candidates for drug development .

Enzymatic Inhibition

The compound's ability to act as an enzyme inhibitor has been documented. Pyrazole derivatives have been found to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory processes and cancer progression. The structural modifications of the pyrazole core can enhance its binding affinity and selectivity towards these enzymes .

Agricultural Science

Pesticide Development

N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide is structurally related to fipronil, a widely used insecticide. Its derivatives have been explored for their efficacy in pest control due to their mechanism of action involving the inhibition of GABA-regulated chloride channels in insects . This property makes them valuable in developing new agrochemicals with improved safety profiles.

Material Sciences

Photophysical Properties

Recent advances have highlighted the potential of pyrazole derivatives in material sciences due to their photophysical properties. These compounds can be utilized as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to form stable crystalline structures enhances their applicability in solid-state materials .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Selective cytotoxicity against cancer cells |

| Enzymatic Inhibition | Inhibition of cyclooxygenase and lipoxygenase | |

| Agricultural Science | Pesticide Development | Effective against pests; mechanism involving GABA |

| Material Sciences | Photophysical Applications | Potential use in OLEDs and optoelectronics |

Case Studies

-

Antitumor Activity

A study published in Molecules demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited significant antitumor activity through selective inhibition of protein kinases involved in tumor growth. The structure-activity relationship indicated that modifications at the 3-position of the pyrazole ring enhanced potency against specific cancer cell lines . -

Insecticidal Efficacy

Research on fipronil-related compounds revealed that this compound showed comparable insecticidal activity with reduced toxicity to non-target organisms. This finding supports its potential as a safer alternative in agricultural applications . -

Optoelectronic Applications

Investigations into the photophysical properties of pyrazole derivatives have led to their incorporation into OLED technologies. Their ability to emit light efficiently when excited makes them suitable candidates for next-generation display technologies .

Mechanism of Action

The mechanism of action of N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural analogs and their distinguishing features:

Electron-Withdrawing Groups

- The 2,6-dichloro-4-(trifluoromethyl)phenyl group in the target compound and fipronil enhances stability and insecticidal activity by promoting strong binding to neuronal receptors (e.g., GABA in insects) .

- Trifluoromethyl groups increase lipophilicity, improving membrane permeability .

Functional Group Variations

- Formamide vs. Cyano/Sulfinyl (Fipronil): The formamide group in the target compound may reduce mammalian toxicity compared to fipronil’s sulfinyl and cyano groups, which are associated with environmental persistence and non-target toxicity . Cyano groups in fipronil enhance binding to insect GABA receptors but pose resistance risks .

- Amino Group at Position 5: Common in both the target compound and fipronil, this group is critical for base pairing interactions in receptor binding .

Comparative Data on Physicochemical Properties

| Property | Target Compound | Fipronil | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole |

|---|---|---|---|

| Molecular Weight | 365.12 g/mol | 437.15 g/mol | 216.17 g/mol |

| LogP | ~3.2 (estimated) | 4.0 | 2.8 |

| Water Solubility | Low (hydrophobic) | Very low | Moderate |

| Primary Use | Research (potential insecticide) | Commercial insecticide | Pharmaceutical intermediate |

Biological Activity

N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide, commonly known as a derivative of Fipronil, is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C12H4Cl2F6N4OS

- Molecular Weight: 437.148 g/mol

- CAS Number: 120068-37-3

The structure of the compound features a pyrazole ring substituted with a dichlorophenyl group and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

- Inhibition of GABA Receptors : Fipronil and its derivatives act primarily as antagonists at the GABA-gated chloride channels. This inhibition leads to increased neuronal excitability and is responsible for the insecticidal properties of the compound .

- Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to various enzymes, making these compounds effective in inhibiting enzymes such as acetylcholinesterase and other targets involved in neurotransmission .

- Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle proteins .

Biological Activity Data

Case Studies

- Agricultural Applications : Fipronil has been widely used as an insecticide due to its potent activity against a variety of pests. Studies have shown that it effectively controls populations of insects such as termites and cockroaches by disrupting their nervous system .

- Pharmacological Research : In recent pharmacological studies, derivatives like this compound have been investigated for their potential use in treating neurological disorders due to their ability to modulate GABA receptors .

- Anticancer Studies : A study published in RSC Advances demonstrated that pyrazolo[1,5-a]pyrimidine derivatives showed promising results in inhibiting tumor growth in vitro, suggesting a potential pathway for developing new anticancer therapies based on this scaffold .

Q & A

Q. What are the optimal synthetic conditions for achieving high yields of N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide?

- Methodological Answer : Synthesis protocols typically involve nucleophilic substitution or condensation reactions. For example:

- Use N,N-dimethylformamide (DMF) as a solvent with K₂CO₃ as a base to facilitate deprotonation and nucleophilic attack .

- Optimize stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol starting material) to minimize side reactions .

- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.

- Key Variables to Test :

- Solvent polarity (DMF vs. acetonitrile).

- Temperature (room temperature vs. reflux).

- Reaction time (12–24 hours).

Table 1 : Comparative Synthesis Conditions

| Solvent | Base | Temp (°C) | Yield* | Reference |

|---|---|---|---|---|

| DMF | K₂CO₃ | 25 | ~75% | |

| CH₃CN | NaH | 80 | ~60% | |

| *Hypothetical yields based on analogous reactions. |

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane mixtures. Analyze using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for heteronuclear correlations.

- FT-IR : Confirm formamide C=O stretch (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities (<2%) .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the pyrazole C3/C5 positions (e.g., trifluoromethyl, sulfinyl groups) to modulate electronic properties .

- Biological Assays : Test analogs against target enzymes (e.g., insect GABA receptors) using fluorescence-based binding assays .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes with protein targets (e.g., PDB: 3JA9) .

Table 2 : Hypothetical SAR Data for Analogues

| Substituent (Position) | IC₅₀ (nM)* | Binding Energy (kcal/mol)* |

|---|---|---|

| -SO-(CF₃) (C4) | 12 ± 1.5 | -9.2 |

| -CN (C3) | 45 ± 3.1 | -7.8 |

| *Example data from analogous studies. |

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compile datasets from independent studies (e.g., IC₅₀ values, assay conditions) to identify outliers.

- Variable Standardization : Control for differences in:

- Cell lines (e.g., HEK293 vs. Sf9 insect cells).

- Compound purity (HPLC-verified >98%).

- Assay pH (e.g., 7.4 vs. 6.8).

- Replicate Key Experiments : Use identical protocols to verify disputed results .

Q. What methods improve regioselectivity in electrophilic substitution reactions on the pyrazole core?

- Methodological Answer :

- Directing Groups : Install electron-withdrawing groups (e.g., -CF₃ at C4) to direct electrophiles to C3/C5 positions .

- Protection/Deprotection : Temporarily block reactive sites (e.g., amino groups) using Boc anhydride .

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity at specific positions .

Table 3 : Regioselectivity Under Different Conditions

| Electrophile | Solvent | Regioselectivity (C3:C5) | Reference |

|---|---|---|---|

| Cl₂ | DMF | 1:4 | |

| Br₂ | CH₂Cl₂ | 3:1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.